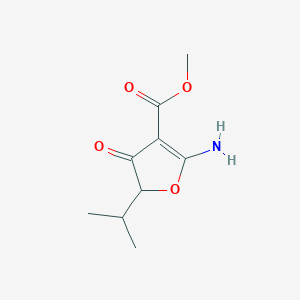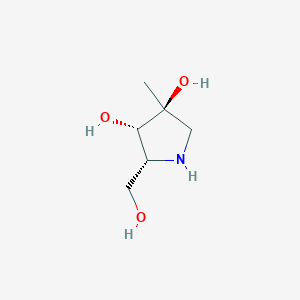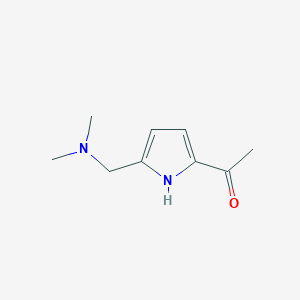
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone is a chemical compound with a unique structure that includes a pyrrole ring substituted with a dimethylamino group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a dimethylamino group and an ethanone group. One common method involves the use of a base-catalyzed Michael addition reaction. This reaction can be carried out under solvent-free conditions, making it more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often using catalytic amounts of base and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound has a similar structure but includes a methyl ester group.
Dimethylaminoquinolines: These compounds contain a dimethylamino group attached to a quinoline ring, offering different chemical properties and applications.
Uniqueness
1-(5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(10-9)6-11(2)3/h4-5,10H,6H2,1-3H3 |
InChI Key |
SUHYXJNDQQXLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



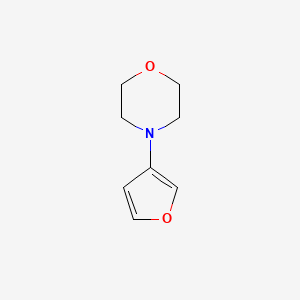
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

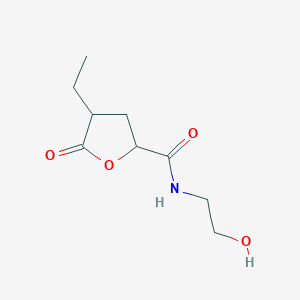
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

